
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is a complex organic compound that combines structural elements from naphthalene, anthracene, and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially hydrogenated compounds.
Scientific Research Applications
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: It can be used in the development of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Biological Research: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules in the chemical industry.
Mechanism of Action
The mechanism of action of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it effective in applications like organic electronics and photonics. The specific pathways involved depend on the context of its use, such as in biological systems or electronic devices.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Shares the carbazole core but lacks the naphthalene and anthracene moieties.
10-(Naphthalen-1-yl)anthracene: Contains the naphthalene and anthracene units but lacks the carbazole moiety.
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of naphthalene and carbazole.
Uniqueness
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is unique due to its combination of three distinct aromatic systems, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
Molecular Formula |
C42H27N |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
3-(10-naphthalen-1-ylanthracen-9-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C42H27N/c1-2-15-30(16-3-1)43-39-24-11-10-18-32(39)38-27-29(25-26-40(38)43)41-34-19-6-8-21-36(34)42(37-22-9-7-20-35(37)41)33-23-12-14-28-13-4-5-17-31(28)33/h1-27H |
InChI Key |
NGEYDNXLDKBAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87)C9=CC=CC=C92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
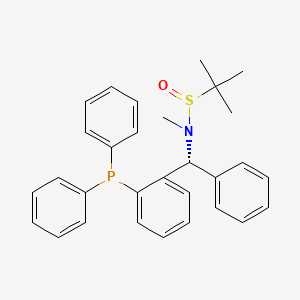
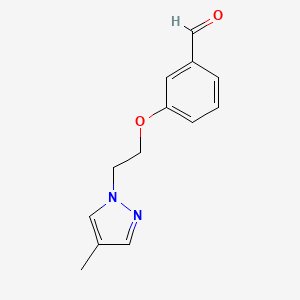
![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)


![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)
![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)
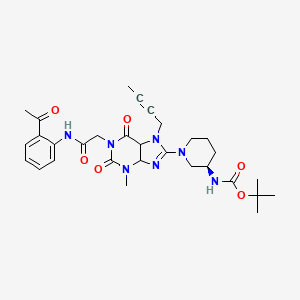
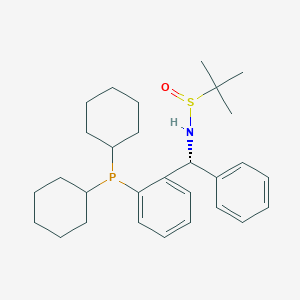
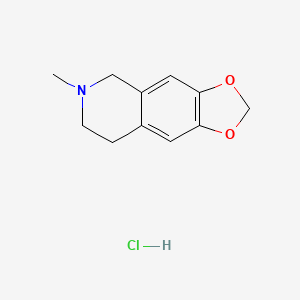
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)
